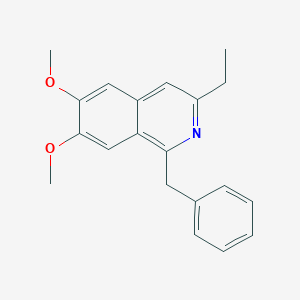

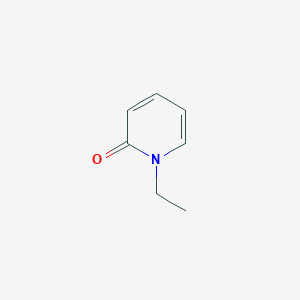

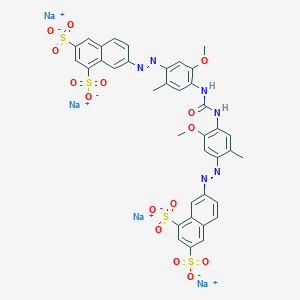

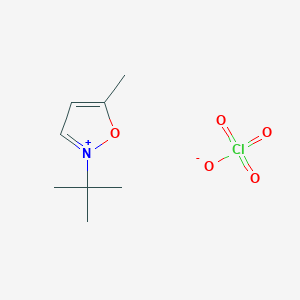

![molecular formula C12H21NO6 B078765 3-[乙氧羰基-(2-乙氧基-2-氧代乙基)氨基]丙酸乙酯 CAS No. 14891-08-8](/img/structure/B78765.png)

3-[乙氧羰基-(2-乙氧基-2-氧代乙基)氨基]丙酸乙酯

描述

Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate, also known as E3EP, is an organic compound with a molecular formula of C9H17NO4. It is a colorless liquid with a sweet, fruity odor. E3EP is a versatile compound, used in a variety of applications, from pharmaceuticals to food additives.

科学研究应用

Organic Synthesis Building Block

Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate: is a versatile organic compound used as a building block in organic synthesis . Its unique structure allows for the introduction of ethoxy carbonyl groups into molecules, which can be pivotal in the synthesis of complex organic compounds. This compound is particularly useful in the creation of beta-amino acids derivatives, which are valuable in pharmaceutical research.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor in the synthesis of various pharmacologically active molecules. Its ethoxy carbonyl group is a key functional group in prodrug design, enhancing the bioavailability of therapeutic agents .

Polymer Research

The reactivity of Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate with different monomers can be exploited in polymer research. It can be used to modify the properties of polymers, such as increasing flexibility or enhancing biodegradability, which is essential in developing new materials for medical and environmental applications .

Agricultural Chemistry

This compound finds applications in agricultural chemistry as well. It can be used to synthesize crop protection agents, such as pesticides and herbicides. The ethoxy groups in the molecule may help in increasing the penetration of these agents into plant tissues, improving their efficacy .

Catalysis

In the field of catalysis, Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate can act as a ligand for metal catalysts. This can enhance the selectivity and efficiency of various chemical reactions, including those used in the production of fine chemicals and pharmaceuticals .

Analytical Chemistry

As an analytical reagent, this compound can be used in the development of new analytical methods for the detection and quantification of bioactive molecules. Its ability to react selectively with certain functional groups makes it a valuable tool in chromatography and spectrometry .

属性

IUPAC Name |

ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-4-17-10(14)7-8-13(12(16)19-6-3)9-11(15)18-5-2/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAAZZKJCGKKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(CC(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402662 | |

| Record name | ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate | |

CAS RN |

14891-08-8 | |

| Record name | ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。